molecular formula C10H17NO2 B13580448 Tert-butyl 2-aminohex-5-ynoate

Tert-butyl 2-aminohex-5-ynoate

Cat. No.: B13580448
M. Wt: 183.25 g/mol
InChI Key: LBLFZJUYLFNQQM-UHFFFAOYSA-N
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Description

Significance of Alpha-Amino Acid Derivatives in Organic Synthesis

Alpha-amino acid derivatives are fundamental building blocks in the synthesis of a wide array of biologically active compounds and complex organic molecules. arkat-usa.orgresearchgate.net Their importance stems from their ability to serve as precursors to non-proteinogenic α-amino acids, peptides, and various heterocyclic systems. arkat-usa.orgresearchgate.net The development of methods for the synthesis of α,α-disubstituted α-amino acids is an active area of research, as these compounds can modify peptide conformations and act as precursors to bioactive molecules. nih.gov The use of amino acid derivatives in multi-component reactions has also proven to be an efficient strategy for constructing complex molecules. researchgate.net

Role of Terminal Alkynes in Modern Synthetic Methodologies

Terminal alkynes are highly versatile functional groups in modern organic synthesis due to the reactivity of their carbon-carbon triple bond and the acidity of the terminal proton. numberanalytics.comnumberanalytics.com This acidity allows for the formation of acetylide anions, which are potent nucleophiles used in carbon-carbon bond-forming reactions. solubilityofthings.com Furthermore, terminal alkynes are key substrates in a variety of powerful transformations, including:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of click chemistry, enabling the efficient and specific formation of triazoles.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a cornerstone for the synthesis of conjugated enynes and other complex frameworks.

Alkyne Metathesis: This reaction allows for the scrambling of alkyne fragments, leading to the formation of new triple bonds.

Oxidative Cleavage: Alkynes can be cleaved to form carboxylic acids, providing a method for carbon chain manipulation. solubilityofthings.com

The "alkyne zipper" reaction, an isomerization of an internal alkyne to a terminal position, further highlights the synthetic utility of terminal alkynes by making the functional group accessible for subsequent reactions. mdpi.com

The Tert-butyl Ester as a Protecting Group and its Stereochemical Implications

The tert-butyl ester is a commonly employed protecting group for carboxylic acids in organic synthesis. libretexts.org Its primary advantage lies in its stability to a wide range of reaction conditions, yet it can be readily removed under acidic conditions, often with trifluoroacetic acid, or through thermal means. libretexts.orgyoutube.com This orthogonality allows for the selective deprotection of the carboxylic acid in the presence of other protecting groups that are sensitive to different conditions. wikipedia.org

A key feature of the tert-butyl group is its steric bulk. This can influence the stereochemical outcome of reactions at adjacent chiral centers. In the context of tert-butyl 2-aminohex-5-ynoate, the bulky tert-butyl group can direct the approach of reagents, potentially leading to high levels of stereoselectivity in subsequent transformations. The use of bulky protecting groups like the di-tert-butylsilylene (DTBS) group in carbohydrate chemistry has been shown to direct glycosylation reactions with high α-selectivity due to steric effects. nih.gov

PropertyDescriptionReference
Removal Conditions Acidic conditions (e.g., trifluoroacetic acid), thermal cleavage. libretexts.orgyoutube.com
Stability Stable to many reagents that cleave other esters (e.g., base-labile or hydrogenolysis-labile groups). libretexts.org
Stereochemical Influence The steric bulk can influence the stereochemical outcome of reactions at nearby chiral centers. nih.gov

Historical Context and Evolution of Research on Hexynoate Scaffolds

The study of alkyne-containing molecules has a long history, with acetylene, the simplest alkyne, being known since the 19th century. numberanalytics.com However, the systematic exploration of more complex alkyne-containing scaffolds, such as hexynoates, is a more recent endeavor driven by the development of powerful synthetic methodologies. The evolution of research in this area can be seen as a progression from simple derivatization to the use of these scaffolds in complex, multi-step syntheses. Initially, research focused on the fundamental reactivity of the alkyne and ester functionalities. Over time, with the advent of transition metal-catalyzed cross-coupling reactions and click chemistry, the utility of hexynoate scaffolds has expanded significantly. numberanalytics.comnumberanalytics.com The concept of "scaffolding" in a broader chemical and educational context has also evolved, from a simple support to a tool that can actively guide and facilitate complex processes. nih.govanatomyjournal.irresearchgate.netecu.edu.au

Overview of Key Research Areas for this compound

The unique structural features of this compound make it a valuable tool in several key research areas:

Medicinal Chemistry: As a non-natural amino acid derivative, it can be incorporated into peptides to create peptidomimetics with altered conformations and improved stability. The terminal alkyne allows for the attachment of various functionalities, such as reporter molecules or pharmacophores, through click chemistry.

Asymmetric Catalysis: The chiral center of the amino acid moiety makes it a candidate for use as a chiral ligand in asymmetric catalysis. The synthesis of related chiral tetranaphthoazepinium-based organocatalysts has been reported for asymmetric phase-transfer catalysis. nih.gov

Materials Science: The ability of the terminal alkyne to undergo polymerization and click reactions makes this compound a potential monomer for the synthesis of novel polymers and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

tert-butyl 2-aminohex-5-ynoate

InChI

InChI=1S/C10H17NO2/c1-5-6-7-8(11)9(12)13-10(2,3)4/h1,8H,6-7,11H2,2-4H3

InChI Key

LBLFZJUYLFNQQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CCC#C)N

Origin of Product

United States

Synthetic Methodologies for Tert Butyl 2 Aminohex 5 Ynoate and Its Precursors

Direct Synthetic Routes to Tert-butyl 2-aminohex-5-ynoate

The direct construction of the this compound backbone can be achieved through several reliable methods, each with its own set of advantages and substrate scope considerations.

Alkylation Strategies for Alpha-Amino Esters

A primary strategy for the synthesis of α-substituted amino acids involves the alkylation of a glycine (B1666218) enolate equivalent. For the preparation of this compound, this typically involves the reaction of a nucleophilic glycine synthon with an electrophile containing the but-3-ynyl moiety. A common and effective approach utilizes the tert-butyl glycinate-benzophenone Schiff base as the glycine equivalent. This imine enhances the acidity of the α-protons, facilitating deprotonation by a suitable base to form a stabilized enolate.

The subsequent alkylation with a 4-halobutyne, such as 4-bromobut-1-yne, introduces the desired side chain. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures to control reactivity and minimize side reactions. The benzophenone (B1666685) imine can then be readily hydrolyzed under mild acidic conditions to afford the free amine of this compound.

Table 1: Representative Alkylation of Glycinate (B8599266) Imines for Amino Acid Synthesis

Electrophile Base Solvent Temperature (°C) Yield (%) Reference
Benzyl (B1604629) bromide 1 M KOH Toluene (B28343)/Water Room Temp 97 nih.gov
4-Bromobut-1-yne LDA THF -78 to RT ~70-80 (estimated) N/A

Note: Data for 4-bromobut-1-yne is an estimation based on typical yields for similar alkylations, as a specific literature value for this exact reaction was not identified.

Functional Group Interconversions on Hexenoate Precursors

An alternative route to this compound involves the functional group interconversion of a more readily available precursor, such as tert-butyl 2-aminohex-5-enoate. This approach leverages the established chemistry of converting a terminal alkene into a terminal alkyne. masterorganicchemistry.com A common two-step procedure for this transformation is bromination followed by double dehydrobromination.

Initially, the terminal double bond of the hexenoate precursor is treated with bromine (Br₂) to form the vicinal dibromide. Subsequent treatment with a strong base, such as sodium amide (NaNH₂), induces a double E2 elimination reaction, yielding the desired terminal alkyne. masterorganicchemistry.com This method is robust but requires careful control of reaction conditions to avoid side reactions and ensure complete elimination.

Palladium-Catalyzed Coupling Reactions in Alkyne Formation

Modern synthetic methods offer powerful tools for carbon-carbon bond formation, and palladium-catalyzed cross-coupling reactions are at the forefront. The Sonogashira coupling, in particular, provides a direct method for the synthesis of alkynes. organic-chemistry.orgresearchgate.net In the context of this compound synthesis, this could involve the coupling of a protected α-amino ester bearing a suitable leaving group at the γ-position with a terminal alkyne.

A more plausible strategy involves the coupling of a protected glycine derivative with a suitably functionalized alkyne. For instance, a palladium catalyst can facilitate the coupling of an α-halo glycinate derivative with a terminal alkyne like but-3-yn-1-ol, followed by functional group manipulation of the hydroxyl group. More advanced strategies have demonstrated the direct palladium-catalyzed C(sp³)–H alkynylation of protected amino acids, which could provide a future pathway for the synthesis of such compounds. sciengine.comacs.org

Enantioselective and Diastereoselective Synthesis of Chiral this compound

The biological activity of amino acids is often dependent on their stereochemistry. Therefore, the development of enantioselective and diastereoselective methods for the synthesis of chiral this compound is of significant importance.

Chiral Auxiliary Approaches for Stereocontrol

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction. uwindsor.ca In the synthesis of chiral α-amino acids, auxiliaries are temporarily attached to the glycine scaffold to direct the approach of an electrophile from a specific face. One of the most successful and widely used auxiliaries for the synthesis of propargylamines is Ellman's sulfinamide auxiliary (tert-butanesulfinamide). nih.govbeilstein-journals.org

The synthesis would commence with the condensation of tert-butyl glyoxylate (B1226380) with (R)- or (S)-tert-butanesulfinamide to form the corresponding N-sulfinyl imine. The diastereoselective addition of an alkynyl nucleophile, such as the lithium salt of but-3-yne, to this imine would proceed with high stereocontrol, dictated by the chiral sulfinyl group. Subsequent removal of the auxiliary under acidic conditions would furnish the enantiomerically enriched this compound.

Table 2: Diastereoselective Synthesis of Propargylamines using Ellman's Auxiliary

Aldehyde/Imine Alkynyl Nucleophile Diastereomeric Ratio (dr) Yield (%) Reference
Various N-sulfinylimines (Trimethylsilyl)ethynyllithium >95:5 70-90 nih.gov

Asymmetric Catalysis in Alkyne and Amino Acid Scaffold Construction

Asymmetric catalysis represents a highly efficient and atom-economical approach to chiral molecules. In recent years, significant progress has been made in the catalytic asymmetric synthesis of α-amino acids. pnas.orgrsc.orgorganic-chemistry.orgnih.gov

A potential route for the enantioselective synthesis of this compound could involve the catalytic asymmetric alkynylation of an α-imino ester. This reaction, often catalyzed by a chiral copper(I) complex, involves the direct addition of a terminal alkyne to the imine. pnas.org For the target molecule, the reaction would involve a tert-butyl α-iminoacetate derivative and but-3-yne in the presence of a chiral ligand-metal complex. The choice of ligand is crucial for achieving high enantioselectivity.

Another advanced approach is the asymmetric alkylation of a glycine Schiff base under phase-transfer catalysis (PTC). nih.govacs.org A chiral quaternary ammonium (B1175870) salt, derived from Cinchona alkaloids, can effectively control the stereochemical outcome of the alkylation of the tert-butyl glycinate-benzophenone imine with 4-bromobut-1-yne. This method offers operational simplicity and the use of environmentally benign conditions.

Table 3: Asymmetric Catalytic Alkynylation of Imino Esters

Imine Substrate Alkyne Catalyst System Enantiomeric Excess (ee) Yield (%) Reference
Ethyl-2-(p-methoxyphenylimino)acetate Various terminal alkynes Cu(I)/Chiral Ligand 80-95% 70-92% pnas.org

Conjugate Addition Strategies for Alpha,Beta-Unsaturated Systems

Conjugate addition reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a key approach for the synthesis of precursors to this compound. organic-chemistry.orgrsc.org These reactions typically involve the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.org In the context of synthesizing the target molecule, this strategy would likely involve the addition of a nitrogen nucleophile to an appropriate α,β-unsaturated ester.

A variety of catalysts and reaction conditions have been developed to facilitate the conjugate addition of amines and their equivalents. For instance, copper complexes generated in situ from inexpensive sources like CuCl have been shown to promote the aza-Michael reaction of amines to α,β-unsaturated olefins under mild, ambient temperature conditions. organic-chemistry.org Similarly, ceric ammonium nitrate (B79036) has been utilized as an efficient catalyst for this transformation in aqueous media. organic-chemistry.org For enantioselective syntheses, which are crucial for producing specific stereoisomers of amino acids, organocatalytic approaches using bifunctional thiourea (B124793) or squaramide catalysts have been successful with various Michael acceptors. rsc.org

However, the direct conjugate addition of amines to α,β-unsaturated esters can be challenging due to the lower reactivity of these acceptors compared to enones or nitro-olefins. rsc.org To overcome this, more reactive nitrogen nucleophiles or activated ester derivatives may be employed. One notable approach involves the use of enantiopure lithium amides, which serve as chiral ammonia (B1221849) equivalents, in highly diastereoselective conjugate additions to α,β-unsaturated esters. orgsyn.org This method has proven to be robust and reliable for preparing a wide range of β-amino acid derivatives. orgsyn.org

An alternative strategy involves the use of α,β-unsaturated α-nitro esters as precursors. Radical conjugate additions to these systems, promoted by a Lewis acid, can introduce the β-substituent. The resulting α-nitro ester can then be converted to the corresponding α-amino acid in a two-step process. nih.gov

The table below summarizes various catalytic systems and their effectiveness in conjugate addition reactions relevant to the synthesis of amino acid precursors.

Catalyst/PromoterNucleophileSubstrateKey Features
In situ Cu ComplexAromatic/Aliphatic Aminesα,β-Unsaturated OlefinsMild conditions, high yields. organic-chemistry.org
Ceric Ammonium NitrateAminesα,β-Unsaturated CarbonylsAqueous media, good yields. organic-chemistry.org
Bifunctional Thiourea/SquaramideAminesEnals, Enones, Nitro-olefinsEnantioselective, organocatalytic. rsc.org
Enantiopure Lithium AmidesChiral Ammonia Equivalentsα,β-Unsaturated EstersHigh diastereoselectivity. orgsyn.org
Lewis AcidRadical Precursorsα,β-Unsaturated α-Nitro EstersAccess to β-substituted α-amino acids. nih.gov

Protecting Group Strategies for the Amino and Carboxylic Acid Functionalities

The synthesis of amino acids and their derivatives necessitates the use of protecting groups to mask the reactive amino and carboxylic acid functionalities, preventing unwanted side reactions. bham.ac.uknumberanalytics.comorganic-chemistry.org The choice of protecting groups is critical and depends on their stability under various reaction conditions and the ease of their selective removal. bham.ac.uknumberanalytics.com

Implementation and Removal of Tert-butyl Ester

The tert-butyl ester is a commonly used protecting group for the carboxylic acid moiety. Its steric bulk prevents it from undergoing reactions that other esters might, and it is stable under many synthetic conditions.

Implementation: The tert-butyl ester can be introduced by reacting the carboxylic acid with tert-butyl 2,2,2-trichloroacetimidate. This method is often efficient and proceeds under mild conditions.

Removal: The deprotection of the tert-butyl ester is typically achieved under acidic conditions. organic-chemistry.org A common reagent for this purpose is trifluoroacetic acid (TFA), often used in a solvent like dichloromethane (B109758). nih.govstackexchange.com The mechanism involves the protonation of the ester oxygen, followed by the elimination of isobutylene, which is a volatile gas, driving the reaction to completion. stackexchange.com The released tert-butyl cation can be scavenged to prevent side reactions. nih.gov Alternative, milder methods for deprotection have also been developed, such as using aqueous phosphoric acid or a catalytic system of tris(4-bromophenyl)amminium radical cation (magic blue) and triethylsilane. organic-chemistry.orgacs.org

Deprotection ReagentConditionsKey Features
Trifluoroacetic Acid (TFA)DichloromethaneCommon, efficient, forms volatile isobutylene. nih.govstackexchange.com
Aqueous Phosphoric Acid-Environmentally benign, mild, selective. organic-chemistry.org
Magic Blue/TriethylsilaneCatalyticMild, suitable for sensitive substrates. organic-chemistry.orgacs.org

Boc Protection and Deprotection Methodologies

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the amino functionality. total-synthesis.comlibretexts.org It is valued for its stability under a broad range of conditions and its facile removal under specific acidic conditions. total-synthesis.com

Implementation: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). total-synthesis.com This reaction is often carried out in the presence of a base, such as triethylamine (B128534) or sodium hydroxide, although it can proceed without a base as well. total-synthesis.com The reaction mechanism involves the nucleophilic attack of the amine on the anhydride. total-synthesis.com

Deprotection: The Boc group is readily cleaved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA). libretexts.orgthermofisher.com This acidic cleavage generates a tert-butyl cation, which can be trapped by scavengers to prevent unwanted alkylation of sensitive residues like tryptophan or methionine. nih.govpeptide.com The orthogonality of the Boc group to other protecting groups, such as Fmoc (removed with base) and Cbz (removed by hydrogenolysis), makes it a valuable tool in complex multi-step syntheses, including solid-phase peptide synthesis. total-synthesis.com

Protection ReagentDeprotection ConditionOrthogonality
Di-tert-butyl dicarbonate (Boc₂O)Trifluoroacetic Acid (TFA)Orthogonal to Fmoc (base-labile) and Cbz (hydrogenolysis). total-synthesis.comlibretexts.org

Convergent and Divergent Synthetic Approaches to Aminoalkynoate Scaffolds

Divergent synthesis , in contrast, starts from a common intermediate that is elaborated into a variety of different target molecules. researchgate.net This strategy is useful for creating a library of related compounds for screening purposes. In the context of aminoalkynoate synthesis, a divergent approach could start from a core amino acid structure which is then modified to introduce the alkyne at different positions or with various substituents.

The choice between a convergent and divergent approach depends on the specific synthetic goals. For the efficient production of a single, complex target molecule, a convergent strategy is often preferred. wikipedia.orgresearchgate.net For the exploration of structure-activity relationships by creating a range of analogs, a divergent strategy is more suitable. nih.govrsc.org Recent developments have even showcased strategies that can be either convergent or divergent depending on the choice of reagents, offering significant synthetic flexibility. nih.govrsc.org

Synthetic StrategyDescriptionAdvantages
Convergent Independent synthesis of fragments followed by coupling. wikipedia.orgresearchgate.netHigher overall yield for complex molecules, parallel synthesis possible. wikipedia.org
Divergent Elaboration of a common intermediate to various products. researchgate.netEfficient for generating libraries of related compounds. nih.govrsc.org

Chemical Transformations and Reactivity of Tert Butyl 2 Aminohex 5 Ynoate

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne of Tert-butyl 2-aminohex-5-ynoate is a versatile functional group that can participate in a wide range of chemical transformations. These reactions allow for the introduction of diverse molecular scaffolds and functional groups, making this compound a useful tool for creating complex molecules.

Click Chemistry Applications (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne of this compound is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govscielo.br This reaction provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov The reaction is characterized by its mild conditions, high yields, and tolerance of a wide variety of functional groups, making it suitable for applications in drug discovery and bioconjugation. nih.govnih.gov

The CuAAC reaction involves the coupling of the terminal alkyne of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst. The active Cu(I) catalyst can be generated in situ from copper(II) salts, such as CuSO₄, with a reducing agent like sodium ascorbate, or from Cu(I) salts directly. nih.govorganic-chemistry.org The mechanism proceeds through the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered copper metallacycle that ultimately rearranges to the stable triazole ring. organic-chemistry.orgwiley-vch.de The use of ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can accelerate the reaction and protect the catalyst from oxidation. nih.govwiley-vch.de

Table 1: Typical Reaction Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Parameter Condition Reference
Catalyst CuSO₄/Sodium Ascorbate or CuI nih.govorganic-chemistry.org
Ligand Tris(benzyltriazolylmethyl)amine (TBTA) nih.govwiley-vch.de
Solvent t-BuOH/H₂O, DMF/H₂O nih.gov
Temperature Room Temperature nih.gov
Reactants This compound, Organic Azide nih.govnih.gov

The resulting triazole-containing amino acid derivatives are of significant interest in medicinal chemistry due to the favorable properties of the triazole ring, which can act as a stable peptide bond isostere and participate in hydrogen bonding and dipole interactions. acs.org

Alkyne Additions and Cycloadditions

The terminal alkyne of this compound can undergo various addition and cycloaddition reactions beyond the well-known CuAAC. These reactions provide access to a diverse range of carbocyclic and heterocyclic structures.

Addition Reactions: Like other terminal alkynes, the triple bond of this compound can undergo addition reactions with various reagents. masterorganicchemistry.commsu.edu Electrophilic additions with reagents like halogens (Br₂, Cl₂) or hydrogen halides (HBr, HCl) would be expected to proceed, though the regioselectivity can be influenced by the presence of the amino acid moiety. msu.edu Hydration of the alkyne, typically catalyzed by mercury salts, would lead to the formation of a methyl ketone after tautomerization of the initial enol product. masterorganicchemistry.com Hydroboration-oxidation, on the other hand, would provide the corresponding aldehyde. masterorganicchemistry.com

Cycloaddition Reactions: The alkyne functionality can participate in various cycloaddition reactions. For instance, [2+2+2] cycloadditions, catalyzed by transition metals like Niobium (NbCl₃), can be employed to construct substituted benzene (B151609) rings from three alkyne molecules, or in this case, by reacting this compound with other alkynes and/or alkenes. acs.org Additionally, the alkyne can act as a dipolarophile in [3+2] cycloaddition reactions with various 1,3-dipoles, such as azides (as in CuAAC) or nitrile oxides, to form five-membered heterocycles.

Table 2: Potential Addition and Cycloaddition Reactions of the Alkyne Moiety

Reaction Type Reagents/Catalyst Expected Product Reference
Electrophilic AdditionHBrBromo-substituted alkene msu.edu
HydrationH₂O, HgSO₄, H₂SO₄Methyl ketone masterorganicchemistry.com
Hydroboration-Oxidation1. BH₃-THF; 2. H₂O₂, NaOHAldehyde masterorganicchemistry.com
[2+2+2] CycloadditionOther alkynes/alkenes, NbCl₃Substituted cyclohexadiene/benzene acs.org
[3+2] CycloadditionNitrile OxidesIsoxazole derivative

Transition Metal-Catalyzed Alkyne Functionalization

The terminal C-H bond of the alkyne in this compound is amenable to functionalization through various transition metal-catalyzed reactions, most notably the Sonogashira coupling. researchgate.netorganic-chemistry.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.netorganic-chemistry.org This allows for the direct attachment of aryl or vinyl substituents to the alkyne, significantly increasing molecular complexity. tdx.cat

The catalytic cycle of the Sonogashira reaction typically involves the oxidative addition of the palladium(0) catalyst to the aryl/vinyl halide, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) co-catalyst), and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

Table 3: Representative Conditions for Sonogashira Coupling

Parameter Condition Reference
Catalyst Pd(PPh₃)₂Cl₂/CuI, Pd(OAc)₂ researchgate.nethighfine.com
Base Triethylamine (B128534) (Et₃N), Diisopropylamine (DIPA) highfine.com
Solvent THF, DMF highfine.com
Reactants This compound, Aryl/Vinyl Halide researchgate.netorganic-chemistry.org

Beyond the Sonogashira coupling, other transition metal-catalyzed reactions can functionalize the alkyne. For example, a thesis by Sineenard Songsri describes the transformation of chiral pool α-amino acids into Weinreb amide intermediates and subsequent reaction with the anion of an alkyne to synthesize ynones, which can then undergo Lewis acid-catalyzed heterocyclization to form pyrimidine-derived amino acids. gla.ac.uk This demonstrates the utility of the deprotonated alkyne as a nucleophile in C-C bond-forming reactions.

Transformations at the Alpha-Amino Center

The α-amino ester functionality of this compound allows for its use in peptide synthesis and for various derivatizations of the amino group.

Amidation and Peptide Coupling Reactions

The primary amino group and the tert-butyl ester of this compound make it a suitable building block for solid-phase or solution-phase peptide synthesis. uni-kiel.deunivie.ac.at The amino group can act as a nucleophile, reacting with an activated carboxylic acid of another amino acid to form a peptide (amide) bond. Conversely, the carboxylic acid, after deprotection of the tert-butyl ester, can be activated and reacted with the amino group of another molecule.

A wide variety of coupling reagents have been developed to facilitate efficient amide bond formation while minimizing side reactions, particularly racemization of the chiral center. uni-kiel.desigmaaldrich.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amino group.

Table 4: Common Peptide Coupling Reagents

Reagent Full Name Notes Reference
DCC DicyclohexylcarbodiimideBy-product is insoluble in most organic solvents. peptide.com
DIC DiisopropylcarbodiimideSoluble urea (B33335) by-product, suitable for solid-phase synthesis. peptide.com
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble, allowing for easy removal of by-products. nih.gov
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateEfficient, with low racemization, especially with HOBt. peptide.combachem.com
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHighly efficient, especially for sterically hindered couplings. sigmaaldrich.com
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateGenerates OBt esters for coupling. sigmaaldrich.combachem.com

The choice of coupling reagent and the addition of racemization suppressants like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are crucial for maintaining the stereochemical integrity of the amino acid during peptide synthesis. uni-kiel.depeptide.com

Derivatization of the Amino Group

The primary amino group of this compound can be readily derivatized to modify its properties or to install a protecting group for subsequent reactions. The most common derivatization is the introduction of a tert-butoxycarbonyl (Boc) protecting group. organic-chemistry.orgwikipedia.org

The Boc group is typically installed by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. highfine.comwikipedia.org This reaction is highly efficient and the Boc group is stable to a wide range of nucleophilic and basic conditions, making it an excellent choice for protecting the amino group during reactions at the alkyne terminus. organic-chemistry.org The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent, to regenerate the free amine. wikipedia.org

Table 5: Conditions for Boc Protection and Deprotection

Transformation Reagents Solvent Reference
Boc Protection Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃, Et₃N, DMAP)Dioxane/Water, Acetonitrile (B52724) highfine.comwikipedia.org
Boc Deprotection Trifluoroacetic acid (TFA) or HClDichloromethane (B109758) or Methanol (B129727) wikipedia.org

This protection/deprotection strategy is fundamental in multi-step syntheses involving amino acids, allowing for the selective reaction at different sites within the molecule.

Reactivity of the Tert-butyl Ester

The tert-butyl ester group is a common protecting group for carboxylic acids due to its stability under many reaction conditions and its susceptibility to cleavage under specific acidic conditions.

A significant challenge in peptide and amino acid chemistry is the selective deprotection of a tert-butyl ester in the presence of other acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group on the amine. While strong acids like trifluoroacetic acid (TFA) typically cleave both groups, several methods have been developed for the chemoselective hydrolysis of the tert-butyl ester.

One of the most effective reagents for this purpose is zinc bromide (ZnBr₂) in dichloromethane (DCM). acs.orgscite.aiacs.orgresearchgate.netmanchester.ac.uk This Lewis acid-mediated protocol can selectively cleave the tert-butyl ester while leaving certain N-protecting groups, like the 9-(9-phenylfluorenyl) (PhF) group, intact. acs.orgacs.org However, studies have shown that N-Boc and N-trityl groups are often labile under these conditions, leading to the loss of both protecting groups. acs.orgacs.orgresearchgate.net The reaction's success is sensitive to the solvent, with no reaction observed in coordinating solvents like THF, likely due to the sequestration of the Lewis acid by the solvent. acs.org The presence of other Lewis basic functional groups, such as alcohols and amides, in the substrate can also inhibit the reaction. acs.orgresearchgate.net

Table 2: Selective Deprotection of tert-Butyl Esters with ZnBr₂ in DCM

SubstrateN-Protecting GroupOutcomeReference
N-(PhF)alanine tert-butyl esterPhFSelective hydrolysis to N-(PhF)amino acid (75% yield). acs.orgacs.org
N-(Boc)glycine tert-butyl esterBocCleavage of both N-Boc and tert-butyl ester. acs.orgacs.org
N-(Boc)amino quinolizidinone tert-butyl esterBocCleavage of both N-Boc and tert-butyl ester. acs.org
Substrates with N-Trityl groupTritylN-Trityl group found to be labile. researchgate.netmanchester.ac.uk
(2S,4R)-4-hydroxy-N-(PhF)proline tert-butyl esterPhFInhibited reaction, low yield of desired acid. acs.orgresearchgate.net

Other methods for selective cleavage include the use of silica (B1680970) gel in refluxing toluene (B28343) and ceric ammonium (B1175870) nitrate (B79036).

Transesterification of the tert-butyl ester of 2-aminohex-5-ynoate allows for the conversion into other esters (e.g., methyl, ethyl, or benzyl (B1604629) esters), which may be required for subsequent synthetic steps. Due to the steric hindrance of the tert-butyl group, these reactions often require specific catalysts or conditions.

A one-pot method mediated by phosphorus trichloride (B1173362) (PCl₃) has been developed for the conversion of tert-butyl esters into a variety of other esters and amides. researchgate.net This reaction is believed to proceed through the in-situ formation of a highly reactive acid chloride intermediate. researchgate.net

Another effective method involves the use of the borane (B79455) catalyst tris(pentafluorophenyl)borane, B(C₆F₅)₃. This catalyst facilitates the transesterification of unsaturated tert-butyl esters with α-aryl α-diazoesters under mild conditions with high chemoselectivity. rsc.org Additionally, processes using sodium tert-butoxide (NaOtBu) have been shown to effect transesterification, where the formation of a tetrahedral intermediate is a key step. rsc.org Patent literature also describes the use of transesterification catalysts to prepare di-tert-butyl esters from acidic amino acids. google.comgoogle.com

Multi-Component Reactions Incorporating this compound

The amine and alkyne functionalities of this compound make it a suitable partner for various multi-component reactions (MCRs), which allow for the rapid construction of complex molecules in a single synthetic operation.

One prominent example is the Petasis Borono-Mannich (PBM) reaction. wikipedia.orgnih.govmdpi.com This is a three-component reaction between an amine, a carbonyl compound (like an aldehyde or ketone), and an organoboronic acid. This compound can serve as the amine component, reacting with an aldehyde and a vinyl- or aryl-boronic acid to generate highly functionalized α-substituted amino acid derivatives. wikipedia.orgresearchgate.netnih.gov The reaction is versatile, tolerates a wide range of functional groups, and can be performed under various conditions, sometimes without a catalyst. mdpi.com

Furthermore, the substrate can participate in MCRs that engage both the amine and alkyne groups. A titanium-catalyzed three-component coupling of an amine, an alkyne, and two molecules of an isocyanide has been used to synthesize substituted pyrroles. thieme-connect.de In this reaction, this compound could provide both the amine and the alkyne fragments, leading to complex heterocyclic structures. thieme-connect.de

Stereoselective Transformations Derived from this compound

Introducing chirality and controlling stereochemistry are central to modern organic synthesis. This compound can be a starting point for several stereoselective transformations.

The alkyne moiety can be selectively reduced to a Z-alkene, which then becomes a substrate for stereoselective reactions. For instance, highly diastereoselective and stereodivergent dihydroxylation of acyclic allylic amines has been demonstrated. acs.orgnih.govacs.org Using reagents like osmium tetroxide (OsO₄) with different co-oxidants or ligands (e.g., under Upjohn or Donohoe conditions) on the corresponding allylic amine can lead to the formation of polyhydroxylated structures with controlled stereochemistry. acs.orgnih.govacs.org

The Petasis reaction, mentioned in section 3.4, can also be rendered highly stereoselective. nih.gov By using a chiral amine or a chiral α-hydroxy aldehyde as one of the components, it is possible to synthesize α-amino acids with excellent diastereomeric excess. wikipedia.org This allows for the creation of stereodefined products in a single step. nih.gov

Additionally, diastereoselective reductions of related ynone structures using chiral reagents like L-selectride or (S)-CBS-Me reagent have been reported to create chiral propargyl alcohols. gla.ac.uk An Overman rearrangement can then be used to install the amino group, demonstrating a pathway to stereocontrolled synthesis of related amino acids. gla.ac.uk

Derivatives and Analogues of Tert Butyl 2 Aminohex 5 Ynoate

Structural Modifications of the Alkyl Chain and Terminal Alkyne Position

Modifications to the hydrocarbon backbone and the terminal alkyne of Tert-butyl 2-aminohex-5-ynoate allow for the systematic variation of the molecule's length, rigidity, and functionality.

Alkyl Chain Homologation and Branching:

The length of the alkyl chain can be extended or shortened using standard organic synthesis methodologies. For instance, homologated analogues can be prepared from ω-halo-α-amino acids of varying lengths, followed by the introduction of the terminal alkyne. Alternatively, chain extension can be achieved through cross-coupling reactions.

Branching on the alkyl chain can be introduced by starting from appropriately substituted precursors. For example, the synthesis of a γ-methyl analogue would commence from a suitably protected 2-amino-4-methyl-5-hexenoic acid derivative, which can then be converted to the corresponding terminal alkyne.

Modification of the Terminal Alkyne:

The terminal alkyne is a versatile functional group that can be readily transformed into a variety of other moieties. The Sonogashira coupling reaction is a powerful tool for the introduction of aryl, heteroaryl, or vinyl substituents at the terminal position of the alkyne. This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide significantly expands the chemical space accessible from this compound.

Furthermore, the terminal alkyne can be converted to other functional groups. For example, hydration of the alkyne can yield a methyl ketone, while reduction can afford the corresponding alkene or alkane.

Analogues with Different Ester Protecting Groups

The tert-butyl ester of this compound serves as a protecting group for the carboxylic acid functionality. The choice of ester protecting group is crucial in peptide synthesis and other applications where orthogonality of protecting groups is required. Analogues with different ester groups can be synthesized to suit specific synthetic strategies.

Common Ester Analogues and Their Synthesis:

Methyl and Ethyl Esters: These are among the simplest analogues and can be prepared by Fischer-Speier esterification of 2-aminohex-5-ynoic acid with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst.

Benzyl (B1604629) Ester: The benzyl ester is another common protecting group that can be removed by hydrogenolysis. It can be introduced by reacting the amino acid with benzyl alcohol in the presence of a suitable coupling agent or under acidic conditions.

The synthesis of these analogues typically involves the protection of the amino group, followed by esterification, and then deprotection of the amino group if required.

Ester GroupMethod of IntroductionCleavage Conditions
MethylFischer-Speier esterification with methanolSaponification (e.g., LiOH, NaOH)
EthylFischer-Speier esterification with ethanolSaponification (e.g., LiOH, NaOH)
BenzylBenzyl alcohol with acid catalyst or coupling agentHydrogenolysis (e.g., H₂, Pd/C)
Tert-butylIsobutylene with acid catalyst or transesterificationAcidolysis (e.g., TFA, HCl)

N-Substituted and Alpha-Branched Derivatives

Modification of the amino group and the α-carbon of this compound provides another avenue for creating structural diversity and modulating the properties of the resulting molecules.

N-Substituted Derivatives:

The primary amino group can be readily functionalized to introduce a variety of substituents. Common N-protecting groups used in peptide synthesis, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), can be introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347) or benzyl chloroformate, respectively. These protecting groups are essential for controlling the reactivity of the amino group during subsequent synthetic transformations.

Beyond protecting groups, N-alkylation and N-acylation reactions can be employed to introduce a wide range of functional groups, leading to the formation of secondary and tertiary amines or amides.

Alpha-Branched Derivatives:

The introduction of substituents at the α-carbon can significantly impact the conformational properties of the amino acid. The synthesis of α-branched derivatives is more challenging and often requires specialized methods. One approach involves the alkylation of a Schiff base or an isocyano derivative of the corresponding ester. For example, the α-alkylation of tert-butyl 2-isocyanohex-5-ynoate with an alkyl halide in the presence of a strong base can introduce an alkyl group at the α-position.

Synthesis and Reactivity of Dehydroamino Acid Analogues

Dehydroamino acids are non-proteinogenic amino acids characterized by the presence of a carbon-carbon double bond. They are found in a number of natural products and are valuable building blocks in organic synthesis. The alkyne functionality in this compound serves as a precursor for the synthesis of dehydroamino acid analogues.

The internal hydration of the triple bond of an N-protected this compound derivative, followed by dehydration, can lead to the formation of an α,β-dehydroamino acid. Alternatively, partial reduction of the alkyne to an alkene, followed by isomerization, can also yield dehydroamino acid derivatives.

These dehydroamino acid analogues are reactive species that can undergo a variety of transformations. The double bond can participate in cycloaddition reactions, and it can be a substrate for various addition reactions, allowing for the introduction of further functionality.

Incorporation into Macrocyclic and Constrained Systems

The unsaturated nature of this compound and its derivatives makes it an excellent building block for the synthesis of macrocyclic and constrained peptide systems. These cyclic structures are of great interest in drug discovery as they often exhibit enhanced metabolic stability and binding affinity compared to their linear counterparts.

Ring-Closing Metathesis (RCM):

By introducing a second double bond into a peptide containing a derivative of this compound (where the alkyne has been reduced to an alkene), ring-closing metathesis can be employed to form a macrocycle. RCM, typically catalyzed by ruthenium-based catalysts, is a powerful and versatile method for the formation of carbon-carbon double bonds in a cyclic framework. researchgate.netuni-saarland.dewikipedia.orguu.nlacs.org

Gold-Catalyzed Cyclizations:

The alkyne functionality in this compound can directly participate in cyclization reactions. Gold catalysts are particularly effective in activating alkynes towards nucleophilic attack. nih.govbeilstein-journals.orgresearchgate.netresearchgate.netacs.orgnih.gov Intramolecular cyclization of a peptide containing this compound and a suitable internal nucleophile can lead to the formation of a variety of heterocyclic and macrocyclic structures.

Other Cyclization Strategies:

Other cyclization strategies, such as macrolactamization, can also be employed. In this approach, the carboxylic acid of one amino acid residue reacts with the amino group of another residue in the same peptide chain to form a cyclic amide. The presence of the rigid alkynyl side chain in this compound can influence the conformation of the linear peptide precursor, potentially favoring cyclization.

The ability to incorporate this compound into these constrained systems highlights its utility as a versatile tool for the design and synthesis of complex molecular architectures with tailored properties.

Advanced Analytical Characterization in Research of Tert Butyl 2 Aminohex 5 Ynoate

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular architecture of tert-butyl 2-aminohex-5-ynoate. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are employed to confirm its structure.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons present in the molecule. Key signals include those for the tert-butyl group, the protons on the aliphatic chain, the amino group, and the terminal alkyne proton. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are observed for the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, the carbons of the aliphatic chain, and the sp-hybridized carbons of the alkyne.

A study reported the following NMR data for a related compound, which illustrates the types of signals expected for this compound. In the ¹³C NMR spectrum of a similar structure, characteristic peaks were observed at δ 154.85, 81.77, 79.43, 72.56, 35.81, and 28.92 ppm. amazonaws.com The ¹H NMR spectrum showed signals at δ 4.17 (brs, 4H), 2.23 (s, 2H), and 1.48 (s, 9H). amazonaws.com

Interactive Data Table: Representative NMR Data

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H~4.17Broad Singlet-CH(NH₂)- and -CH₂- adjacent to alkyne
¹H~2.23Singlet-CH₂-
¹H~1.48Singlet-C(CH₃)₃
¹³C~154.85-C=O (Ester)
¹³C~81.77-Quaternary Carbon of t-Butyl
¹³C~79.43-Alkyne Carbon (C-5)
¹³C~72.56-Alkyne Carbon (C-6)
¹³C~35.81--CH(NH₂)-
¹³C~28.92--C(CH₃)₃

Note: The data presented is representative and may vary slightly based on the solvent and experimental conditions.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional moieties.

The spectrum would be expected to show a strong absorption band for the carbonyl group (C=O) of the tert-butyl ester, typically in the range of 1730-1750 cm⁻¹. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. The terminal alkyne C≡C-H bond gives rise to a sharp, characteristic peak around 3300 cm⁻¹, while the C≡C triple bond stretch appears as a weaker absorption around 2100-2260 cm⁻¹. The C-H stretching vibrations of the aliphatic and tert-butyl groups are observed in the 2850-3000 cm⁻¹ region. For a related compound, (±)-tert-butyl-3-((tert-butoxycarbonyl)amino)hex-5-enoate, characteristic IR peaks were observed at 3356, 2979, 1720, 1502, and 1165 cm⁻¹. semanticscholar.org

Interactive Data Table: Expected IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amine)Stretch3300 - 3500
C≡C-H (Alkyne)Stretch~3300
C-H (Aliphatic)Stretch2850 - 3000
C≡C (Alkyne)Stretch2100 - 2260
C=O (Ester)Stretch1730 - 1750

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound (C₁₀H₁₇NO₂), the expected exact mass can be calculated. In ESI-HRMS, the compound is typically observed as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺. The measured mass-to-charge ratio (m/z) is then compared to the calculated value to confirm the elemental composition. For instance, a related compound was analyzed by HRMS/ESI, and the sodium adduct [M+Na]⁺ was calculated as C₃₃H₃₁NNaO₄: 528.2145; and the found value was 528.2152. amazonaws.com

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or isomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analytical determination of purity and the preparative purification of compounds. For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol (B129727), sometimes with additives like trifluoroacetic acid). rsc.org

The purity of the compound is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Preparative HPLC can be used to isolate the compound in high purity from a reaction mixture. rsc.org The development of an HPLC method for a similar compound, tert-butylamine, involved pre-column derivatization to form a stable derivative that could be analyzed by UV detection. psu.edu

Chiroptical Methods for Stereochemical Analysis

The stereochemistry of chiral molecules like this compound is fundamental to their chemical and biological properties. Chiroptical methods, which rely on the differential interaction of chiral substances with polarized light, are indispensable tools for elucidating the three-dimensional arrangement of atoms. These techniques are crucial for confirming the success of asymmetric syntheses and for the unambiguous assignment of absolute configuration.

Optical Rotation Measurements

Optical rotation is a classical chiroptical technique that measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of this rotation are characteristic of the substance, its concentration, the path length of the light, the temperature, and the wavelength of the light used. The specific rotation, [α], is a standardized measure of this property and is a key parameter for characterizing enantiomers.

For a newly synthesized chiral molecule such as this compound, measuring the optical rotation is a primary step in its stereochemical analysis. A non-zero optical rotation value would confirm that the sample is enantiomerically enriched and not a racemic mixture. The sign of the rotation (+ or -) distinguishes between the two enantiomers, dextrorotatory and levorotatory.

Table 1: Representative Optical Rotation Data for Related Chiral Amino Acid Derivatives

Compound NameSpecific Rotation ([α])Conditions
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate+19.0(c 0.1, CHCl₃)
Benzyl (B1604629) (2S,4S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)hex-5-enoate-23.79(c 0.93, CHCl₃)
2-Benzyl 1-(tert-Butyl) (2S,4S,5S)-4-(Benzyloxy)-5-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate-25.01(c 0.65, CHCl₃)

This table presents data for structurally related compounds to illustrate the application of optical rotation measurements. Data for the specific target compound is not available.

Circular Dichroism (CD) Spectroscopy (if applicable for specific derivatives)

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the electronic transitions within the molecule and is exquisitely sensitive to its three-dimensional structure. For this compound, the primary amine, the ester carbonyl group, and the terminal alkyne are the key chromophores that would be investigated by CD spectroscopy.

The terminal alkyne, although a weak chromophore in absorption, can give rise to distinct CD signals due to its chiral environment. mdpi.com The electronic transitions of the alkyne are sensitive to the stereochemistry of the adjacent chiral center. Theoretical calculations, often based on density functional theory (DFT), can be used to predict the CD spectrum for a given absolute configuration. rsc.orgresearchgate.net By comparing the experimental CD spectrum with the calculated spectra for the (R) and (S) enantiomers, the absolute configuration can be confidently assigned. researchgate.net

Furthermore, derivatization of the primary amine of this compound could enhance its chiroptical properties. For instance, conversion to an N-acyl derivative would introduce a new chromophore whose CD signal would be strongly influenced by the stereocenter. This approach is widely used in the stereochemical analysis of amino acids and related compounds.

The application of CD spectroscopy extends to studying the conformational preferences and aggregation behavior of chiral molecules. For example, the chiroptical properties of polymers functionalized with chiral amino acid esters have been shown to be dependent on their secondary structure and aggregation state. researchgate.net While this compound is a small molecule, understanding its conformational behavior in different solvents could be facilitated by CD spectroscopy.

X-ray Crystallography for Solid-State Structure Determination (if crystalline derivatives are obtained)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. It provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers in the solid state. However, this technique is contingent on the ability to grow single crystals of sufficient size and quality.

For a relatively small and flexible molecule like this compound, obtaining suitable crystals of the unprotected amine may be challenging. The presence of the flexible hexynyl chain and the tert-butyl group can hinder the formation of a well-ordered crystal lattice. It is common practice in these cases to prepare crystalline derivatives.

Strategies to obtain a crystalline form suitable for X-ray analysis include:

Salt Formation: Reacting the primary amine with a chiral or achiral acid to form a salt can promote crystallization.

N-Acylation: Derivatizing the amino group with a rigid aromatic acyl group, such as a benzoyl or naphthoyl group, can facilitate crystal packing through π-π stacking interactions.

Formation of a Co-crystal: Crystallizing the compound with another molecule that can form strong intermolecular interactions, such as hydrogen bonds, can lead to a well-defined crystal structure.

Should a crystalline derivative of this compound be obtained, the resulting X-ray structure would provide unambiguous proof of its absolute configuration. The crystallographic data would serve as an anchor point for validating the results from other analytical techniques like CD spectroscopy and for understanding the molecule's intrinsic conformational preferences. In the broader context of synthesizing chiral propargylamines and amino esters, X-ray crystallography has been instrumental in confirming the stereochemical outcome of asymmetric reactions. kcl.ac.ukrsc.orgsnnu.edu.cn For example, the absolute configuration of novel α-quaternary α-amino acid esters has been unequivocally determined through X-ray analysis of the final products. snnu.edu.cn

Applications of Tert Butyl 2 Aminohex 5 Ynoate in Complex Organic Synthesis

Building Block for Natural Product Synthesis

While direct, large-scale synthesis of specific natural products using Tert-butyl 2-aminohex-5-ynoate is not extensively documented, its structure is emblematic of intermediates used in modern synthetic strategies. nih.gov The dual functionality allows for its incorporation into peptide backbones or for the appendage of side chains onto core scaffolds, contributing to the assembly of complex natural product frameworks.

Construction of Amino Acid Derived Alkaloids

The synthesis of amino acid-derived alkaloids often involves the strategic formation of cyclic systems. The propargyl group (a three-carbon chain with a terminal alkyne) within this compound is a key precursor for such cyclizations. Intramolecular reactions, such as gold- or silver-catalyzed Conia-ene reactions, can be employed on similar propargylamide structures to form bridged piperidine (B6355638) rings, which are core components of many alkaloid natural products. nih.gov The amino acid portion of the molecule provides a chiral center and a handle for building the characteristic nitrogen-containing rings of alkaloids.

Synthesis of Biologically Relevant Heterocyclic Scaffolds (e.g., Pyrrolidines, Pyrrolizidines, Pyrimidines)

The functional groups within this compound are ideal for constructing various heterocyclic systems, which are ubiquitous in biologically active molecules.

Pyrrolidines and Pyrrolizidines: The synthesis of these saturated nitrogen heterocycles can be achieved through multi-step sequences starting from amino alkynes. Methods like intramolecular cycloadditions or transition-metal-catalyzed cyclization-reduction cascades can transform the linear backbone of the amino acid into the desired five-membered ring systems.

Pyrimidines: While not a direct cyclization of the aminohexynoate backbone, derivatives of this compound can be used to build substituted pyrimidines. For instance, related structures like tert-butyl (2S)-(tert-butoxycarbonylamino)-4-oxo-6-phenylhex-5-ynoate serve as key precursors. In these syntheses, the alkynyl ketone part of the molecule reacts with amidines (like benzamidine (B55565) hydrochloride) in the presence of a catalyst to form the pyrimidine (B1678525) ring. This demonstrates how the core structure can be elaborated to access complex aromatic heterocycles.

Heterocyclic ScaffoldSynthetic ApproachKey Feature of Precursor
Pyrrolidines Intramolecular CycloadditionAmino and Alkyne Groups
Pyrrolizidines Multi-step Cyclization CascadesAmino Acid Backbone
Pyrimidines Condensation with AmidinesAlkynyl Ketone Moiety

Precursor for Non-Proteinogenic Amino Acids and Peptidomimetics

Non-proteinogenic amino acids—those not found among the 20 common protein-coding amino acids—are crucial components of many biologically active peptides and are of great interest in drug discovery. nih.govmdpi.com this compound is a direct precursor to this class of molecules. The terminal alkyne can be modified in numerous ways to create diverse side chains not seen in nature. rsc.org

For example, the alkyne can undergo:

Coupling Reactions: Sonogashira coupling to attach aryl or vinyl groups.

Click Chemistry: CuAAC to introduce triazole-containing moieties.

Reduction: Selective hydrogenation to yield the corresponding alkene (Tert-butyl 2-aminohex-5-enoate) or alkane (Tert-butyl 2-aminohexanoate), providing access to other unnatural amino acids. chemicalbook.comfluorochem.co.uk

These modifications allow for the creation of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have improved properties such as enhanced stability or bioavailability.

Role in Diversity-Oriented Synthesis and Fragment Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery. broadinstitute.orgnih.gov this compound is an excellent scaffold for DOS because its two reactive sites can be modified independently or in concert to rapidly generate a library of related but distinct compounds.

Similarly, in fragment-based drug discovery (FBDD), small, simple molecules ("fragments") are screened for weak binding to a biological target. core.ac.uknih.gov The core of this compound represents a 3D-rich fragment that can be further elaborated. Its utility lies in its ability to probe binding pockets and then serve as a starting point for growing or linking fragments into more potent lead compounds. broadinstitute.org

Applications in Chemical Biology Probe Development (e.g., Fluorescent Probes)

Chemical probes are small molecules used to study and manipulate biological systems. The alkyne functionality of this compound makes it highly suitable for this purpose. It can be used to attach reporter tags, such as fluorescent dyes or biotin, to a molecule of interest via click chemistry. sigmaaldrich.com This "tagging" allows researchers to track the molecule's location in cells, identify its binding partners, or isolate it from complex mixtures. For example, if the amino acid portion is incorporated into a peptide that binds to a specific enzyme, a fluorescent dye can be "clicked" onto the alkyne handle to visualize the enzyme within a cell.

Contributions to Materials Science (e.g., Polymer Synthesis via Click Chemistry)

The principles of click chemistry, particularly the CuAAC reaction, have revolutionized materials science by enabling the efficient construction of complex polymers. sigmaaldrich.comresearchgate.net The terminal alkyne of this compound makes it a valuable monomer or functionalizing agent in polymer synthesis. nih.govmdpi.com

It can be used to:

Functionalize Polymer Backbones: Grafting the amino acid onto a polymer chain to introduce chirality, biocompatibility, or specific binding capabilities.

Create Block Copolymers: Using click chemistry to link different polymer blocks together, where one block could be synthesized using monomers like this compound. mdpi.com

Form Polymer Networks and Hydrogels: The alkyne can act as a cross-linking point, reacting with di-azide molecules to form stable, three-dimensional polymer networks. sigmaaldrich.com

This approach allows for the precise design of advanced materials with tailored properties for applications in biomedicine, nanotechnology, and beyond.

Application AreaKey ReactionRole of this compound
Polymer Functionalization CuAAC Click ChemistrySide-chain modifier
Block Copolymer Synthesis CuAAC Click ChemistryFunctional monomer or linker
Hydrogel Formation CuAAC Click ChemistryCross-linking agent

Theoretical and Mechanistic Investigations of Tert Butyl 2 Aminohex 5 Ynoate Chemistry

Computational Studies on Conformations and Stereoselectivity

Computational chemistry provides powerful tools to investigate the three-dimensional structure and energetic landscape of molecules like tert-butyl 2-aminohex-5-ynoate, offering insights into its preferred conformations and the factors governing stereoselective reactions.

Density Functional Theory (DFT) is a robust quantum mechanical method used to study the electronic structure of molecules, making it highly suitable for elucidating reaction mechanisms, determining transition state geometries, and calculating activation energies. For this compound, DFT calculations could be employed to model a variety of transformations.

For instance, in studying the stereoselectivity of a reaction at the α-carbon, DFT can be used to calculate the energies of the different diastereomeric transition states. The calculated energy differences can then be used to predict the diastereomeric ratio of the products. A study on the conformational analysis of a dipeptide, for example, utilized DFT methods to identify numerous stable conformers and analyze their intramolecular hydrogen bonding. nih.gov This type of analysis would be directly applicable to understanding the conformational preferences of this compound, which in turn influences its reactivity.

DFT calculations have also been successfully applied to understand the stereoselectivity in reactions involving amino acids and their derivatives. researchgate.net By modeling the interactions between the substrate, reagents, and any catalysts, the origins of stereoselectivity can be elucidated. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy for different conformers can also be calculated, providing a deeper understanding of their relative stabilities. mdpi.com

A hypothetical DFT study on the hydrohalogenation of the terminal alkyne in this compound could provide the activation barriers for the formation of different regioisomers, thus predicting the reaction's regioselectivity.

Table 1: Hypothetical DFT-Calculated Relative Energies of Conformers of this compound

ConformerDihedral Angle (N-Cα-Cβ-Cγ)Relative Energy (kcal/mol)
A60°0.00
B180°1.25
C-60°2.50

Note: This data is illustrative and based on typical energy differences for staggered conformations in similar molecules.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide a detailed picture of its conformational landscape in different environments, such as in various solvents.

By simulating the molecule's trajectory, researchers can identify the most populated conformations and the dynamics of transitions between them. This is particularly important for understanding how the molecule behaves in solution, which can significantly impact its reactivity. For example, MD simulations have been used to study the behavior of amino acids in aqueous solutions, providing insights into their interactions with water molecules and with each other. nih.gov

In the context of this compound, MD simulations could be used to explore how the terminal alkyne and the bulky tert-butyl group influence the conformational freedom of the molecule and how this might affect the accessibility of the amino group or the α-carbon for a given reaction. Such simulations are also valuable in studying the self-assembly of amino acid esters. researchgate.net

Reaction Mechanism Elucidation for Key Transformations

The chemical reactivity of this compound is dictated by its functional groups: the terminal alkyne, the amino group, and the ester. Elucidating the mechanisms of reactions involving these groups is fundamental to controlling synthetic outcomes.

The terminal alkyne can undergo a variety of reactions, including electrophilic additions, hydroboration-oxidation, and metal-catalyzed couplings. coconote.app The mechanism of electrophilic addition of a hydrogen halide (HX), for instance, proceeds through a vinyl cation intermediate, with the regioselectivity typically following Markovnikov's rule. libretexts.orglibretexts.org The presence of the amino group could potentially influence this mechanism through intramolecular interactions.

The amino group can act as a nucleophile, and its reactivity can be modulated by protection-deprotection strategies. The ester group is susceptible to hydrolysis under acidic or basic conditions. nih.gov The interplay between these functional groups can lead to complex reaction pathways, and mechanistic studies are essential to unravel them. For example, the "alkyne zipper" reaction, which involves the isomerization of an internal alkyne to a terminal one, proceeds through a series of deprotonation-reprotonation steps, and its mechanism has been a subject of detailed study. mdpi.com

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies aim to understand how variations in a molecule's structure affect its chemical reactivity. For this compound, key structural features that would be investigated include the nature of the protecting group on the amine, the ester group, and substituents on the alkyne.

For example, replacing the tert-butyl ester with a methyl or ethyl ester could influence the rate of hydrolysis and other reactions at the carbonyl carbon. Similarly, the steric and electronic properties of different amine protecting groups would affect the nucleophilicity of the nitrogen atom and the acidity of the N-H proton. Studies on related amino esters have shown that the nature of the ester and the side chain can significantly impact their reactivity and self-assembly properties. mdpi.comresearchgate.net

The reactivity of the alkyne can also be tuned. For instance, converting the terminal alkyne to an internal alkyne would alter its reactivity in addition reactions. The relationship between the structure of electrophiles and their reactivity with amino groups has also been a subject of detailed investigation. acs.org

Development of Predictive Models for Synthetic Outcomes

In recent years, machine learning and other computational models have emerged as powerful tools for predicting the outcomes of chemical reactions, including stereoselectivity and yield. chemistryworld.comarxiv.org These models are trained on large datasets of experimental results and can learn complex relationships between reactants, reagents, and reaction conditions.

For the synthesis of chiral molecules like this compound, predictive models for stereoselectivity are particularly valuable. researchgate.net By analyzing the structural features of the substrate and catalyst, these models can predict which enantiomer or diastereomer will be formed preferentially. nih.gov Researchers have developed machine learning approaches to predict the enantioselectivity of enzymes, which can be applied to the synthesis of amino acid derivatives. monash.edu

Predictive models could also be developed for the various reactions that this compound can undergo. For example, a model could be trained to predict the regioselectivity of addition reactions to the alkyne under different conditions. The development of such models relies on the availability of high-quality experimental data. While specific models for this particular compound may not exist, the general methodologies are well-established and could be applied in the future.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic strategies for tert-butyl 2-aminohex-5-ynoate and related unnatural amino acids often rely on multi-step processes that may involve hazardous reagents and generate significant waste. A key area of future research will be the development of more efficient and sustainable synthetic routes. This includes the exploration of greener solvents, catalytic systems with higher turnover numbers, and processes with improved atom economy.

Biocatalysis, for instance, presents a promising avenue for the greener synthesis of chiral amino acids. researchgate.netgoogle.com The use of enzymes could offer high stereoselectivity under mild reaction conditions, reducing the need for protecting groups and harsh reagents. researchgate.net Research into identifying or engineering enzymes capable of constructing the this compound backbone from simple precursors could significantly enhance its sustainable production. springernature.comchemistryviews.orgresearchgate.net

Furthermore, the principles of green chemistry, such as minimizing waste and using renewable feedstocks, will be central to developing next-generation synthetic protocols. google.com The discovery of novel biosynthetic pathways for terminal alkyne-containing amino acids in microorganisms opens up the possibility of producing such compounds through fermentation, a highly sustainable approach. springernature.comchemistryviews.orgresearchgate.net

Table 1: Comparison of Potential Synthetic Strategies

StrategyPotential AdvantagesKey Research Challenges
Chemo-enzymatic Synthesis High stereoselectivity, mild reaction conditions, reduced waste. researchgate.netEnzyme discovery and engineering, substrate scope limitations.
Flow Chemistry Enhanced reaction control, improved safety, potential for scalability. vapourtec.comteknoscienze.comnih.govReactor design for multi-step syntheses, handling of solids.
Biosynthesis Use of renewable feedstocks, inherently sustainable process. springernature.comchemistryviews.orgresearchgate.netIdentification and optimization of metabolic pathways.

Exploration of Novel Reactivity Pathways for Alkyne and Amino Groups

The terminal alkyne and the amino group in this compound are versatile functional handles that can participate in a wide array of chemical transformations. Future research will undoubtedly focus on exploring novel reactivity pathways to generate diverse molecular architectures.

The alkyne moiety is particularly amenable to "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. iris-biotech.delibretexts.orgjenabioscience.comtcichemicals.cominterchim.frtcichemicals.comorganic-chemistry.org This reaction is highly efficient and orthogonal to many other functional groups, making it ideal for bioconjugation and materials science applications. iris-biotech.de Further exploration of copper-free click reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), could broaden the scope of its application in biological systems where copper toxicity is a concern. tcichemicals.com

Beyond click chemistry, the terminal alkyne can undergo Sonogashira coupling to form carbon-carbon bonds with aryl or vinyl halides, providing access to a wide range of conjugated systems. wikipedia.orgorganic-chemistry.orglibretexts.orgorganic-chemistry.orgnih.gov Investigating the scope of Sonogashira and other cross-coupling reactions with this compound will be a fruitful area of research. Additionally, cycloaddition reactions of the alkyne can be explored to construct various heterocyclic systems. libretexts.org The amino group, once deprotected, offers a site for peptide bond formation, allowing for the incorporation of this unnatural amino acid into peptide chains.

Expanding the Scope of Asymmetric Syntheses to Complex Analogues

The development of asymmetric syntheses to generate enantiomerically pure analogues of this compound is a critical area for future investigation. While methods for the asymmetric synthesis of various chiral amino acids are known, their application to this specific scaffold and its derivatives needs to be explored. chemrxiv.org This will be crucial for its application in medicinal chemistry and the synthesis of chiral materials.

One promising approach is the use of chiral catalysts for the asymmetric alkylation of glycine (B1666218) Schiff base derivatives, which could provide access to a variety of α-substituted analogues of this compound with high enantiomeric excess. chemrxiv.org Another strategy involves leveraging the "chiral pool," using readily available chiral starting materials to construct the desired complex analogues. nih.govescholarship.org The development of stereoselective methods will be essential for creating libraries of complex, non-proteinogenic amino acids for drug discovery and other applications.

Integration into Automated Synthesis Platforms

The increasing demand for synthetic peptides and other complex molecules has driven the development of automated synthesis platforms. beilstein-journals.orgresearchgate.netgrafiati.comformulationbio.comnih.gov Integrating this compound into these automated workflows will be a key step in realizing its full potential. Automated solid-phase peptide synthesis (SPPS) is a well-established technique that could be adapted to incorporate this unnatural amino acid into peptide sequences. beilstein-journals.orgresearchgate.netgrafiati.comformulationbio.comnih.gov

Flow chemistry is another powerful tool for the automation of chemical synthesis. vapourtec.comteknoscienze.comnih.gov The development of continuous flow processes for the synthesis and functionalization of this compound could offer significant advantages in terms of reaction control, scalability, and safety. vapourtec.comteknoscienze.comnih.gov High-throughput synthesis and screening of derivatives of this compound could also be enabled by automated platforms, accelerating the discovery of new molecules with desired properties. formulationbio.com

Table 2: Potential Applications in Automated Synthesis

PlatformPotential ApplicationKey Advantages
Automated SPPS Incorporation into custom peptides. beilstein-journals.orgresearchgate.netgrafiati.comformulationbio.comnih.govHigh throughput, sequence precision.
Flow Chemistry On-demand synthesis and derivatization. vapourtec.comteknoscienze.comnih.govImproved safety and scalability.
High-Throughput Screening Rapid generation of compound libraries. formulationbio.comAccelerated discovery of new functionalities.

Design of Advanced Functional Materials Utilizing this Scaffold

The unique combination of a rigid alkyne and a flexible amino acid backbone makes this compound an attractive building block for the design of advanced functional materials. The alkyne group can be used for polymerization to create novel polymers with interesting electronic and optical properties. For instance, its incorporation into conjugated polymers could lead to new materials for organic electronics.

Furthermore, peptides containing this compound could be designed to self-assemble into well-defined nanostructures, such as nanotubes, nanofibers, and hydrogels. The alkyne moieties within these structures could then be used for post-assembly functionalization via click chemistry, allowing for the creation of smart materials with tunable properties. These materials could find applications in drug delivery, tissue engineering, and biosensing. The ability to precisely control the sequence of self-assembling peptides offers a powerful tool for bottom-up nanofabrication.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Tert-butyl 2-aminohex-5-ynoate, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves multi-step protection-deprotection strategies. For example, tert-butyl carbamate intermediates (e.g., tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate) are synthesized via coupling reactions using reagents like HATU or DCC in anhydrous solvents (e.g., DMF or dichloromethane) under nitrogen . Yield optimization requires precise stoichiometric control of amine and carbonyl precursors, low-temperature steps to minimize side reactions, and purification via flash chromatography or recrystallization. Monitoring reaction progress with TLC or LC-MS is critical .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Despite limited toxicity data for this specific compound, tert-butyl derivatives generally require standard organic lab precautions:

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact .
  • Store in airtight containers at 2–8°C, away from oxidizers and ignition sources .
  • For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste services .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the tert-butyl group (δ ~1.2–1.4 ppm for 1^1H; δ ~25–30 ppm for 13^13C) and alkyne protons (δ ~2.0–3.0 ppm). The amino group may require derivatization (e.g., trifluoroacetylation) to reduce signal broadening .
  • IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1720 cm1^{-1}) and alkyne (C≡C stretch at ~2100–2260 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How do steric effects of the tert-butyl group influence the reactivity of this compound in catalytic transformations?

  • Methodological Answer : The bulky tert-butyl group imposes steric hindrance, slowing nucleophilic attacks at the ester carbonyl. This can be exploited to direct regioselectivity in cross-coupling reactions (e.g., Sonogashira or Buchwald-Hartwig). Computational modeling (DFT) predicts transition-state geometries, while kinetic studies using in situ IR or UV-Vis monitor reaction rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.